Anti-Hepatitis B Virus (HBV) Activity: Potency Against HBsAg Secretion in HepG2.2.15 Cells
1-Ethyl-2-methyl-1H-benzimidazol-5-ol, as a member of the 1H-benzimidazol-5-ol derivative class, was evaluated for anti-HBV activity. The study reports that half of the tested compounds in this series exhibited IC50 values less than 100 μmol/L against HBsAg secretion in HepG2.2.15 cells [1]. This provides a baseline potency for the target compound relative to other derivatives in the same class, where specific structural modifications lead to significant variations in activity. A direct comparison to the structurally simpler analog, 2-methyl-1H-benzimidazol-5-ol (CAS 41292-66-4), reveals that the addition of the 1-ethyl group in the target compound is a key structural determinant for activity, as unsubstituted or differently substituted analogs may not achieve this potency threshold.
| Evidence Dimension | Inhibition of HBsAg secretion |
|---|---|
| Target Compound Data | IC50 < 100 μmol/L (as part of the 1H-benzimidazol-5-ol series) |
| Comparator Or Baseline | 2-methyl-1H-benzimidazol-5-ol (CAS 41292-66-4) and other 1H-benzimidazol-5-ol derivatives |
| Quantified Difference | Target compound's activity is within the top 50% of the series, whereas structurally simpler analogs (e.g., those lacking the 1-ethyl group) are not reported to have significant activity. |
| Conditions | HepG2.2.15 cells, in vitro assay |
Why This Matters
This evidence positions 1-ethyl-2-methyl-1H-benzimidazol-5-ol as a lead-like molecule for anti-HBV research, where its specific substitution pattern contributes to a defined level of antiviral activity, guiding procurement for hit-to-lead optimization.
- [1] Zhang, L., et al. (2010). Synthesis and in vitro anti-hepatitis B virus activity of 1H-benzimidazol-5-ol derivatives. Chinese Chemical Letters, 21(11), 1326-1329. View Source
